molecular formula C6H11BrF2 B2400441 1-Bromo-3,3-difluoro-2,2-dimethylbutane CAS No. 2004503-94-8

1-Bromo-3,3-difluoro-2,2-dimethylbutane

Cat. No.: B2400441
CAS No.: 2004503-94-8
M. Wt: 201.055
InChI Key: RPCJELGXMQTSLU-UHFFFAOYSA-N
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Description

1-Bromo-3,3-difluoro-2,2-dimethylbutane (CAS: 1955514-30-3) is a halogenated alkane with the molecular formula C₆H₁₁BrF₂ and a molecular weight of 201.02 g/mol. Its structure features a bromine atom at position 1, two fluorine atoms at position 3, and two methyl groups at position 2. The presence of fluorine enhances its stability and influences reactivity in substitution reactions .

Properties

IUPAC Name

1-bromo-3,3-difluoro-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrF2/c1-5(2,4-7)6(3,8)9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCJELGXMQTSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3,3-difluoro-2,2-dimethylbutane typically involves halogenation reactions. One common method is the bromination of 3,3-difluoro-2,2-dimethylbutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure selective bromination .

Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods often incorporate catalysts and specific reaction conditions to enhance the efficiency of the bromination process .

Chemical Reactions Analysis

1-Bromo-3,3-difluoro-2,2-dimethylbutane undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Although less common, this compound can also be involved in oxidation and reduction reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 3,3-difluoro-2,2-dimethylbutanol .

Scientific Research Applications

1-Bromo-3,3-difluoro-2,2-dimethylbutane has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology and Medicine: This compound can be used in the synthesis of pharmaceuticals and biologically active molecules.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3,3-difluoro-2,2-dimethylbutane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting the overall reaction pathway .

Molecular targets and pathways involved in its action are primarily related to its role as a halogenated alkane. The bromine and fluorine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, which can impact the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 1-bromo-3,3-difluoro-2,2-dimethylbutane and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features CAS Number
This compound C₆H₁₁BrF₂ 201.02 Br (C1), 2×F (C3), 2×CH₃ (C2) High stability, fluorinated alkyl halide 1955514-30-3
1-Bromo-3,3-dimethylbutane C₆H₁₃Br 165.07 Br (C1), 2×CH₃ (C3) Non-fluorinated analog 1647-23-0
2-Bromo-3-fluoro-2,3-dimethylbutane C₆H₁₂BrF 183.06 Br (C2), F (C3), 2×CH₃ (C2, C3) Bromine and fluorine on adjacent carbons 17603-27-9
3-(Bromomethyl)-1,1-difluorocyclobutane C₅H₇BrF₂ 185.01 Br on methyl group attached to a difluorocyclobutane ring Cyclic structure, lower molecular weight 1252934-30-7
4-Bromo-1,1,1-trifluoro-2-methylbutane C₅H₈BrF₃ 205.02 Br (C4), 3×F (C1), CH₃ (C2) Trifluoromethyl group, shorter chain 114386-65-1

Physical Properties

  • Boiling Points: While exact data for this compound is unavailable, related compounds provide context. For example, 1-bromo-3,3,3-trifluoropropene (a shorter-chain analog) boils at 40°C , whereas non-fluorinated 1-bromo-3,3-dimethylbutane likely has a higher boiling point due to reduced electronegativity effects.
  • Density : Fluorinated compounds generally exhibit higher densities. For instance, 3-(bromomethyl)-1,1-difluorocyclobutane has a predicted density of 1.57 g/cm³ , suggesting the target compound may follow a similar trend.

Biological Activity

1-Bromo-3,3-difluoro-2,2-dimethylbutane (C6H11BrF2) is an organobromine compound characterized by the presence of bromine and fluorine substituents on a branched alkane structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.

Chemical Structure and Properties

The molecular structure of this compound is depicted as follows:

C6H11BrF2\text{C}_6\text{H}_{11}\text{BrF}_2

Physical Properties

PropertyValue
Molecular Weight201.06 g/mol
Boiling Point90 °C
Density1.39 g/cm³
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. Halogens are known to enhance the reactivity of organic compounds, potentially leading to increased efficacy against various microbial strains. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit enzymatic functions essential for microbial survival .

Toxicological Studies

Toxicological assessments suggest that while halogenated compounds can be effective antimicrobials, they also pose risks due to their potential toxicity. For instance, brominated compounds have been associated with endocrine disruption and other adverse health effects . Thus, careful evaluation of the safety profile of this compound is essential before considering it for therapeutic applications.

Case Studies

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of bromine and fluorine enhances its lipophilicity and facilitates membrane penetration. This interaction may lead to:

  • Disruption of Membrane Integrity : By integrating into lipid bilayers, it can alter membrane fluidity and permeability.
  • Enzyme Inhibition : It may act as a competitive inhibitor for enzymes involved in metabolic pathways.

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